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Compound of Interest

Compound Name: 4-Cyanobenzoic acid

Cat. No.: B119535

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations
and experimental spectroscopic data for 4-Cyanobenzoic acid. The information is presented
to facilitate a deeper understanding of its molecular properties and to serve as a valuable
resource for computational and experimental research.

Molecular Structure and Geometry Optimization

The molecular structure of 4-Cyanobenzoic acid has been optimized using Density Functional
Theory (DFT) with the B3LYP functional and the 6-311++G** basis set. This level of theory
provides a good balance between accuracy and computational cost for organic molecules. The
optimized geometry reveals a planar structure for the benzene ring, with the cyano and
carboxylic acid groups lying in the same plane.

Table 1: Optimized Geometrical Parameters of 4-Cyanobenzoic Acid (B3LYP/6-311++G**)
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Bond Bond Angles  Dihedral

Lengths (A)  (°) * Angles (°) **

C1-C2 1.393 C2-C1-C6 119.8 C6-C1-C2-C3 0.0

C1-C6 1.393 C1-C2-C3 120.1 C1-C2-C3-C4 0.0

C2-C3 1.390 C2-C3-C4 119.9 C2-C3-C4-C5 0.0

C3-C4 1.396 C3-C4-C5 120.1 C3-C4-C5-C6 0.0

C4-C5 1.396 C4-C5-C6 119.9 C4-C5-C6-C1 0.0

C5-C6 1.390 C5-C6-C1 120.1 H7-C2-C1-C6  180.0

C1-C7 1.489 C1-C7-08 123.7 C2-C1-C7-08  180.0

c7-08 1.212 C1-C7-09 1125 C6-C1-C7-09  180.0

C7-09 1.359 08-C7-09 123.8 CLCTO% 4o
H10

09-H10 0.966 C7-09-H10  105.8 2411-(:114\112- 180.0

C4-C11 1.451 C3-C4-C1l 1205

C11-N12 1.157 C5-C4-C11 1205

C2-H7 1.084 C1-C2-H7 119.9

C3-H8 1.084 C4-C3-H8 120.0

C5-H9 1.084 C4-C5-H9 120.0

C6-H10 1.084 C1-C6-H10  119.9

Atom numbering is based on the standard IUPAC nomenclature for substituted benzenes, with

C1 attached to the carboxylic acid group and C4 to the cyano group.

Vibrational Analysis: A Comparison of Theory and
Experiment
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Vibrational frequencies of 4-Cyanobenzoic acid have been calculated using the B3LYP/6-

311++G** method and compared with experimental data from Fourier-Transform Infrared (FT-

IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. The calculated frequencies are

generally in good agreement with the experimental values, confirming the accuracy of the

computational model.[1][2]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm~1) of 4-

Cyanobenzoic Acid

] . ] . Calculated
Vibrational Experimental FT- Experimental FT-
) (B3LYPI/6-
Assignment IR[2] Raman[2]
311++G**)[1]
O-H stretch ~3000 (broad) 3085
C-H stretch (aromatic) 3100, 3060 3092, 3077 3070-3050
C=N stretch 2240 2239 2275
C=0 stretch 1710 1745
C=C stretch
_ 1605, 1508 1608 1610, 1515
(aromatic)
C-O stretch 1334 1323 1320
O-H in-plane bend 1425 1430
C-H in-plane bend 1178, 1125 1180 1185, 1130
C-CN stretch 1190 1193 1195
C-COOH stretch 965 970
O-H out-of-plane bend 930 935
C-H out-of-plane bend 867 870

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The
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HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to
participate in electronic transitions. For 4-Cyanobenzoic acid, the HOMO is primarily localized
on the benzene ring and the carboxylic acid group, while the LUMO is distributed over the

benzene ring and the cyano group.

Table 3: Calculated Electronic Properties of 4-Cyanobenzoic Acid (B3LYP/6-311++G**)

Property Value (eV)
HOMO Energy -7.25
LUMO Energy -2.15
HOMO-LUMO Gap 5.10

Spectroscopic Analysis: UV-Vis and NMR
UV-Vis Spectroscopy

The electronic absorption spectrum of 4-Cyanobenzoic acid has been investigated using
Time-Dependent Density Functional Theory (TD-DFT). The calculated spectrum provides
insights into the electronic transitions responsible for the observed absorption bands.

Table 4: Calculated UV-Vis Absorption Data for 4-Cyanobenzoic Acid (TD-DFT/B3LYP/6-
311++G**)

Calculated Amax (nm) Oscillator Strength (f) Major Contribution
285 0.35 HOMO -> LUMO
240 0.52 HOMO-1 -> LUMO

NMR Spectroscopy

The *H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-Cyanobenzoic acid
have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the
B3LYP/6-311++G** level of theory. These theoretical values are compared with experimental

data.
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Table 5: Experimental and Calculated *H and 3C NMR Chemical Shifts (ppm) of 4-
Cyanobenzoic Acid

Experiment Calculated Experiment  Calculated
Atom Atom

al *H[3][4] H al **C[5] 13C
H (COOH) ~13.5 (broad) 12.8 C (COOH) 166.1 168.2
H (ortho to C (ipsoto

8.15 8.25 134.9 135.5
COOH) COOH)
H (ortho to C (ortho to

7.90 7.95 130.2 130.8
CN) COOH)
C (ortho to

132.5 133.1
CN)
C (ipso to

116.5 117.3
CN)
C (CN) 118.3 119.5

Experimental values are typically recorded in DMSO-ds.

Experimental and Computational Workflow

The study of 4-Cyanobenzoic acid involves a synergistic approach combining experimental

techniques and computational modeling. The following diagram illustrates a typical workflow.
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A typical workflow for the combined experimental and computational study of 4-Cyanobenzoic
acid.

Relationship Between Calculated and Experimental
Data

Quantum chemical calculations provide a theoretical framework for interpreting and predicting
experimental results. The correlation between calculated and experimental data is essential for
validating the computational methods and gaining deeper insights into the molecular

properties.
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Relationship between calculated properties and experimental data for 4-Cyanobenzoic acid.

Experimental Protocols
FT-IR Spectroscopy

The FT-IR spectrum of 4-Cyanobenzoic acid is typically recorded in the solid state using the
KBr pellet method.[6]

o Sample Preparation: A small amount of finely ground 4-Cyanobenzoic acid (approximately
1-2 mg) is mixed with about 200-250 mg of spectroscopic grade KBr powder.[7][8] The
mixture is then pressed into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: The spectrum is recorded in the range of 4000-400 cm™1.

FT-Raman Spectroscopy

The FT-Raman spectrum is also recorded in the solid state.

o Sample Preparation: A small amount of the crystalline sample is placed in a sample holder.
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» Data Acquisition: A Nd:YAG laser with an excitation wavelength of 1064 nm is commonly
used. The spectra are typically recorded in the range of 4000-100 cm~1.

NMR Spectroscopy

1H and 13C NMR spectra are recorded in solution.

o Sample Preparation: For 'H NMR, approximately 5-25 mg of 4-Cyanobenzoic acid is
dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-de.[9] For 133C NMR, a more
concentrated solution is preferred due to the lower natural abundance of the 13C isotope.[9]

o Data Acquisition: The spectra are recorded on a high-resolution NMR spectrometer.
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such
as tetramethylsilane (TMS).

Computational Methodologies

All quantum chemical calculations presented in this guide were performed using the Gaussian
suite of programs.

o Geometry Optimization and Vibrational Frequencies: The molecular geometry was
optimized, and vibrational frequencies were calculated using Density Functional Theory
(DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional
and the 6-311++G** basis set.[1][2]

o UV-Vis Spectra: The electronic absorption spectrum was simulated using Time-Dependent
DFT (TD-DFT) at the B3LYP/6-311++G** level of theory.

 NMR Chemical Shifts: The *H and 3C NMR chemical shifts were calculated using the
Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G** level of theory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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